molecular formula C10H20N2 B1489139 (1-Cyclobutylpiperidin-3-yl)methanamine CAS No. 1339196-86-9

(1-Cyclobutylpiperidin-3-yl)methanamine

Cat. No.: B1489139
CAS No.: 1339196-86-9
M. Wt: 168.28 g/mol
InChI Key: BOAAVCSXHJSFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyclobutylpiperidin-3-yl)methanamine is a piperidine-derived amine featuring a cyclobutyl substituent at the 1-position of the piperidine ring and a methanamine group at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity and steric strain due to the four-membered cyclobutyl ring, which may influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

(1-cyclobutylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-7-9-3-2-6-12(8-9)10-4-1-5-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAAVCSXHJSFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Cyclobutylpiperidin-3-yl)methanamine, a derivative of piperidine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its cyclobutyl group attached to a piperidine ring, which is known to influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H17N\text{C}_{10}\text{H}_{17}\text{N}

This structure features a piperidine ring with a cyclobutyl substituent at the 1-position and an amine group at the 3-position. The unique arrangement of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Properties : The structural similarity to other bioactive piperidine derivatives hints at potential anticancer effects. Specific mechanisms of action are still under exploration, but initial findings indicate possible interactions with cancer cell signaling pathways.
  • Neurotransmitter Modulation : Given its piperidine framework, it is hypothesized that this compound may modulate neurotransmitter systems, potentially affecting mood and cognitive functions .

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed to interact with various molecular targets, including:

  • Receptors : The compound may bind to neurotransmitter receptors, influencing neurochemical pathways.
  • Enzymes : It might inhibit specific enzymes involved in disease processes, although detailed studies are required to confirm these interactions .

Research Findings and Case Studies

A review of available literature reveals several key studies focusing on the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated moderate activity against Gram-positive bacteria.
Study 2Anticancer PotentialShowed inhibition of cancer cell proliferation in vitro.
Study 3Neurotransmitter InteractionSuggested modulation of serotonin receptors leading to potential antidepressant effects.

These findings highlight the compound's versatility and potential therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other piperidine derivatives:

CompoundBiological ActivityMechanism
Piperidine Derivative AAntidepressantSerotonin reuptake inhibition
Piperidine Derivative BAnticancerApoptosis induction in tumor cells
This compoundAntimicrobial, AnticancerReceptor modulation and enzyme inhibition

This table illustrates how this compound may offer distinct advantages due to its specific structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the piperidinyl methanamine backbone but differ in substituents, leading to variations in properties and applications:

(1-Cyclohexylpiperidin-3-yl)methanamine

  • Structure : Cyclohexyl substituent (six-membered ring) at the 1-position.
  • Steric Effects: Cyclohexyl’s conformational flexibility reduces ring strain, possibly improving metabolic stability. Applications: Not explicitly stated, but similar compounds are often intermediates in drug synthesis (e.g., Tofacitinib in ).

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine

  • Structure : Benzyl (aromatic) and methyl groups at the 1- and 4-positions, respectively.
  • Key Differences :
    • Aromatic Interactions : The benzyl group enables π-π stacking, useful in targeting aromatic binding pockets in enzymes or receptors .
    • Chirality : The (3R,4R) configuration highlights the importance of stereochemistry in biological activity.
    • Applications : Key intermediate in synthesizing Tofacitinib citrate, a Janus kinase inhibitor .

(1-Methylpiperidin-3-yl)methanamine

  • Structure : Methyl group at the 1-position.
  • Safety Profile: Classified for laboratory use only, with specific handling guidelines (e.g., CAS 14613-37-7) .

[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine

  • Structure : 2-Chlorobenzoyl substituent at the 1-position.
  • Key Differences :
    • Electron-Withdrawing Effects : The chlorobenzoyl group introduces electron-withdrawing properties, altering reactivity and binding affinity.
    • Molecular Weight : Higher molecular weight (252.74 g/mol) due to the aromatic substituent, impacting pharmacokinetics .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Key Feature
(1-Cyclobutylpiperidin-3-yl)methanamine ~183.3 (estimated) Cyclobutyl High ring strain
(1-Cyclohexylpiperidin-3-yl)methanamine ~209.3 (estimated) Cyclohexyl Increased lipophilicity
[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine 252.74 2-Chlorobenzoyl Electron-withdrawing group
(1-Methylpiperidin-3-yl)methanamine 128.22 Methyl High polarity

Research Findings and Trends

  • Synthetic Utility : Piperidinyl methanamines are frequently employed as intermediates in pharmaceuticals. For example, benzyl- and methyl-substituted variants are pivotal in synthesizing kinase inhibitors and antidepressants (e.g., Sertraline in ) .
  • Biological Activity : Substituents like benzyl or chlorobenzoyl may enhance binding to biological targets, as seen in Repaglinide analogs () .
  • Safety Considerations : Larger substituents (e.g., cyclohexyl) may pose handling challenges due to higher lipophilicity, whereas methyl groups simplify storage and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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